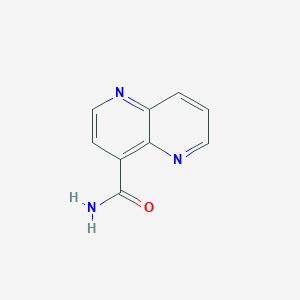

1,5-Naphthyridine-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7N3O |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

1,5-naphthyridine-4-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13) |

InChI-Schlüssel |

LPMTUBLYMIHEBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=C2N=C1)C(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Ascendant Trajectory of 1,5-Naphthyridine-4-Carboxamides in Therapeutic Innovation: A Technical Guide

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has consistently captured the attention of medicinal chemists due to its remarkable versatility and profound biological impact. This technical guide provides an in-depth exploration of a particularly compelling subclass: the 1,5-naphthyridine-4-carboxamide derivatives. We will navigate the synthetic intricacies, delve into the spectrum of biological activities, and elucidate the mechanisms of action that position these compounds as promising candidates for next-generation therapeutics. This document is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.

I. The Strategic Synthesis of the 1,5-Naphthyridine-4-Carboxamide Core

The synthetic accessibility of the 1,5-naphthyridine framework is a cornerstone of its appeal in drug discovery. A multitude of strategies have been devised for its construction, with the Gould-Jacobs reaction being a particularly robust and widely adopted method for accessing the foundational 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, a key precursor to the desired 4-carboxamide derivatives.[1]

A. The Gould-Jacobs Reaction: A Foundational Approach

This powerful cyclization reaction provides an efficient route to the core naphthyridine ring system. The process involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide (for subsequent hydrolysis if desired)

-

Hydrochloric acid (for subsequent hydrolysis if desired)

Procedure:

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.[1]

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This thermal cyclization facilitates the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[1]

-

Work-up: Upon cooling, the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove any residual diphenyl ether.[1]

B. Amide Formation: The Gateway to Diversity

With the core ester in hand, the crucial 4-carboxamide moiety can be introduced through standard amide coupling reactions. This step is pivotal as it allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Experimental Protocol: General Procedure for 1,5-Naphthyridine-4-Carboxamide Synthesis

Materials:

-

Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (or the corresponding carboxylic acid)

-

Desired amine

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Acid Formation (if starting from ester): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.[1]

-

Coupling Reaction: To a solution of the 1,5-naphthyridine-4-carboxylic acid in an anhydrous solvent, the desired amine, a coupling agent, and a non-nucleophilic base are added.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures, and the crude product is purified by column chromatography or recrystallization.

II. The Anticancer Potential of 1,5-Naphthyridine-4-Carboxamides

A significant body of research has highlighted the potent anticancer activities of 1,5-naphthyridine-4-carboxamide derivatives. Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

A. PARP Inhibition: A Key Mechanism of Action

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2][3] Several 1,5-naphthyridine-4-carboxamide derivatives have been identified as potent PARP inhibitors.[2][4]

One notable example is AZD5305, a potent and selective PARP1 inhibitor and PARP1-DNA trapper.[2][5] This compound demonstrates excellent in vivo efficacy in a BRCA mutant preclinical model and exhibits reduced effects on human bone marrow progenitor cells in vitro, suggesting a favorable safety profile.[2][5] The development of such selective inhibitors is crucial, as the hematological toxicities associated with some approved PARP inhibitors are thought to be linked to their lack of selectivity for PARP1 over PARP2.[2][3]

Table 1: Anticancer Activity of Representative 1,5-Naphthyridine-4-Carboxamide Derivatives

| Compound ID | Target | Cell Line | Assay Type | IC50 | Reference |

| 8m | PARP-1 | BRCA mutant DLD-1 | Cell viability | 4.82 nM | [4] |

| AZD5305 | PARP-1 | BRCA mutant HBCx-17 PDX model | In vivo efficacy | - | [2][5] |

| 2-(4-fluorophenyl) derivative | Not specified | Subcutaneous colon 38 tumors in mice | In vivo efficacy | Curative at 1.8 mg/kg | [6] |

B. Topoisomerase Inhibition

Another important anticancer mechanism for some naphthyridine derivatives involves the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[7] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[8] While much of the research has focused on other naphthyridine isomers, the 1,5-naphthyridine scaffold has also yielded potent topoisomerase I inhibitors.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.[9][10]

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[10]

-

Compound Treatment: The 1,5-naphthyridine-4-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).[10]

-

MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]

-

Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[10]

Caption: PARP Inhibition by 1,5-Naphthyridine-4-carboxamides

III. Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer properties, 1,5-naphthyridine-4-carboxamide derivatives have demonstrated potential in combating microbial infections and inflammatory conditions.

A. Antimicrobial Effects

The broader naphthyridine class of compounds has a well-established history in antimicrobial therapy.[11] While the 1,8-naphthyridine isomer, nalidixic acid, is a classic example, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antibacterial and antifungal activities.[11][12] The mechanism of action for many antibacterial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.[10]

-

Serial Dilution: The 1,5-naphthyridine-4-carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth.[10]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.[10]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Caption: Workflow for MIC Determination

B. Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Naturally occurring 1,5-naphthyridine derivatives, such as canthinone-type alkaloids, have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[14] This suggests that synthetic 1,5-naphthyridine-4-carboxamide derivatives may also hold promise as anti-inflammatory agents, a therapeutic area that warrants further investigation.

IV. Future Directions and Conclusion

The 1,5-naphthyridine-4-carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer agents, particularly as selective PARP inhibitors, underscores their potential to address significant unmet medical needs. Further exploration of their antimicrobial and anti-inflammatory activities is also warranted.

Future research efforts should focus on:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of 1,5-naphthyridine-4-carboxamide derivatives will be crucial for establishing robust structure-activity relationships (SAR).[1]

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a more comprehensive understanding of their biological effects.

-

Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds will be essential for their advancement into clinical development.

V. References

-

Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355. [Link]

-

Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]

-

Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]

-

Palacios, F., et al. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

-

Nowak, M., & Gorniak, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(24), 7583. [Link]

-

Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]

-

Antimicrobial activity of novel naphthyridine compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. [Link]

-

Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

de la Cuesta, E., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]

-

Artim, I., & Capan, G. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Medicinal Chemistry Research, 23(11), 4785–4793. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the 1,5-Naphthyridine Scaffold for Modern Drug Discovery

Abstract

The 1,5-naphthyridine core is a paramount example of a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, featuring two fused pyridine rings, offers a unique combination of hydrogen bonding capabilities and π-stacking interactions, making it a versatile framework for engaging a multitude of biological targets. This technical guide provides an in-depth exploration of the 1,5-naphthyridine scaffold, from fundamental synthetic strategies to its application in diverse therapeutic areas. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Nitrogen-containing heterocycles are the bedrock of medicinal chemistry, and among them, the naphthyridines stand out for their widespread utility. The 1,5-naphthyridine isomer, in particular, has garnered immense interest due to its presence in numerous biologically active compounds with activities spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications.[1][2] Its structural resemblance to purine and pteridine rings allows it to act as a bioisostere, effectively interacting with enzymes and receptors that recognize these native biomolecules. The great interest in 1,5-naphthyridines is evidenced by over 600 published papers and 400 patents since the year 2000 alone.[1] This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential.

Core Physicochemical Properties and Synthetic Strategies

A deep understanding of a scaffold's synthesis is fundamental to its successful exploitation in a drug discovery campaign. The 1,5-naphthyridine core can be constructed through several classical and modern synthetic routes.

Prominent Synthetic Methodologies

The construction of the 1,5-naphthyridine ring system is often achieved through well-established cyclization reactions.[1] Key strategies include:

-

Skraup and Friedländer Reactions: These are classical methods that remain highly relevant. The Skraup synthesis typically involves reacting a 3-aminopyridine derivative with glycerol in the presence of a strong acid and an oxidizing agent to form the second pyridine ring.[3][4] The Friedländer synthesis, another powerful tool, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4]

-

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridine derivatives. It involves the reaction of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization at high temperatures (e.g., 250 °C in diphenyl ether).[1][5] This route is a cornerstone for producing precursors to many active compounds.[5]

-

Cycloaddition Reactions: Modern approaches, including inter- and intramolecular cycloaddition processes, offer alternative routes to the 1,5-naphthyridine core, often providing access to novel substitution patterns.[1][2]

Diagram: Generalized Synthetic Pathway

The following diagram illustrates a generalized approach to the 1,5-naphthyridine core using the Gould-Jacobs reaction, a common and versatile method.

Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the 1,5-naphthyridine core.

Therapeutic Applications and Mechanistic Insights

The versatility of the 1,5-naphthyridine scaffold is best demonstrated by its broad range of pharmacological activities.[1][2]

Anticancer Activity

The scaffold is a cornerstone in the development of novel anticancer agents, acting through multiple mechanisms.[6]

-

Topoisomerase Inhibition: Many 1,5-naphthyridine derivatives exert their cytotoxic effects by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[5][6] For instance, the clinical candidate Vosaroxin is a known topoisomerase II inhibitor.[6] Fused 1,5-naphthyridine systems have also shown potent activity as Topoisomerase I (TopI) inhibitors.[2][4] This dual-targeting capability is a significant advantage. The planar nature of the naphthyridine ring allows it to intercalate between DNA base pairs, stabilizing the DNA-topoisomerase complex and leading to double-strand breaks and apoptosis.

-

Kinase Inhibition: The scaffold serves as an effective hinge-binding motif in various protein kinase inhibitors.[3] By substituting the core at different positions, medicinal chemists can achieve high potency and selectivity against specific kinases implicated in cancer cell proliferation and survival.

Diagram: Mechanism of Action - DNA Intercalation

Caption: Simplified pathway of 1,5-naphthyridine derivatives as topoisomerase inhibitors leading to cancer cell apoptosis.

Antibacterial Activity

While the 1,8-naphthyridine isomer is more famous in the antibacterial field (e.g., nalidixic acid), the 1,5-scaffold has also given rise to potent antibacterial agents.[5][7]

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): A significant breakthrough has been the development of NBTIs that feature a 1,5-naphthyridine core. These compounds target bacterial DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones.[8][9] This is a crucial advantage as it means they show no cross-resistance with existing quinolone antibiotics, offering a new line of attack against drug-resistant bacteria.[8][9]

Structure-Activity Relationship (SAR) Insights for NBTIs

Extensive SAR studies on 1,5-naphthyridine-based NBTIs have yielded critical insights for optimizing antibacterial potency and spectrum.[9]

| Position on 1,5-Naphthyridine Ring | Favorable Substituents | Impact on Activity | Reference |

| C-2 | Alkoxy (e.g., -OCH₃), Cyano (-CN), Ether linkages | Tolerated for S. aureus activity; can be modified to tune properties like lipophilicity (clogD). | [8][9] |

| C-7 | Halogen (e.g., -Cl, -F), Hydroxyl (-OH) | Appears to be a preferred substitution for optimal activity. | [9] |

| Other Positions (C-3, C-4, C-6, C-8) | Substitution is generally detrimental | Substitutions at these positions often lead to a significant loss of antibacterial activity. | [9] |

Insight: The SAR for NBTIs is tight, suggesting that the 1,5-naphthyridine core provides a very specific and optimized interaction with the bacterial topoisomerase enzymes. Even minor changes at positions other than C-2 and C-7 can disrupt the crucial binding interactions.[9]

Key Experimental Protocols

To translate theory into practice, detailed and validated protocols are essential.

Protocol: Synthesis of a 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Intermediate

This protocol describes a typical Gould-Jacobs reaction, a foundational method for accessing this scaffold.[5]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Standard laboratory glassware and heating mantle with stirrer

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. This step forms the anilinomethylenemalonate intermediate, which may be isolated or used directly.

-

Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to approximately 250 °C. Add the intermediate from Step 1 portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to allow for the thermal cyclization to complete.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will often precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a suitable solvent like ethanol or hexane to remove residual diphenyl ether.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to yield the final product.

-

Validation: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Topoisomerase I Inhibition Assay (General Workflow)

This workflow outlines the key steps to evaluate a compound's ability to inhibit Topoisomerase I.

Diagram: Topoisomerase I Inhibition Assay Workflow

Caption: A typical experimental workflow for assessing Topoisomerase I inhibitory activity.

Self-Validation System:

-

Negative Control: Reaction with DNA and buffer but no enzyme (shows only supercoiled DNA).

-

Positive Control: Reaction with DNA, buffer, and enzyme but no test compound (shows relaxed DNA).

-

Reference Inhibitor: A known Topoisomerase I inhibitor (e.g., Camptothecin) should be run in parallel to validate the assay's sensitivity.

-

Interpretation: An active compound will prevent the enzyme from relaxing the supercoiled plasmid DNA, resulting in a band that migrates similarly to the negative control. The potency (e.g., IC₅₀) is determined by the concentration of the compound required to inhibit 50% of the enzyme's activity.

Future Perspectives and Conclusion

The 1,5-naphthyridine scaffold is far from being fully exploited. Its synthetic accessibility and proven track record in modulating key biological targets ensure its continued relevance in drug discovery.[5] Future efforts will likely focus on:

-

Expansion of Chemical Space: Utilizing modern synthetic methods to create novel derivatives with unique substitution patterns to probe new biological targets.[5]

-

Structure-Based Drug Design: Leveraging computational tools and crystallography to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

-

Targeting Resistance: In the antibacterial space, the scaffold's ability to overcome existing resistance mechanisms makes it a high-priority area for tackling multidrug-resistant pathogens.

References

-

Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Al-Tel, T. H. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

-

Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]

-

Grychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). PubMed. Available at: [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]

-

Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

-

Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. Available at: [Link]

-

ResearchGate. (2014). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. ResearchGate. Available at: [Link]

-

Szeliga, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available at: [Link]

-

Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kjpp.net [kjpp.net]

- 7. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 8. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Divergence and Antibacterial Efficacy: A Comparative Analysis of 1,5-Naphthyridine-4-carboxamide and 1,8-Naphthyridine Scaffolds

Executive Summary

As a Senior Application Scientist navigating the escalating crisis of multidrug-resistant (MDR) bacterial pathogens, I frequently evaluate novel heterocyclic scaffolds to bypass established resistance mechanisms. The naphthyridine core—a bicyclic system containing two nitrogen atoms—has been a cornerstone of antibacterial drug discovery since the introduction of nalidixic acid. However, the spatial arrangement of these nitrogen atoms fundamentally dictates the molecule's electronic distribution, target affinity, and pharmacokinetic profile.

This technical whitepaper provides an in-depth comparative analysis between the historically validated 1,8-naphthyridine class and the structurally distinct, emerging 1,5-naphthyridine-4-carboxamide derivatives. By examining their divergent mechanisms of action and validating their efficacy through rigorous experimental protocols, this guide serves as a strategic resource for drug development professionals.

Mechanistic Divergence: Structural Causality in Target Binding

The 1,8-Naphthyridine Scaffold: Established Ternary Complex Formation

The 1,8-naphthyridine structure serves as the pharmacophoric foundation for numerous highly potent quinolone and fluoroquinolone antibiotics (e.g., gemifloxacin, enoxacin, and the experimental agent PD 131628). The causality behind their mechanism lies in the electron density of the ring: the nitrogen at position 8 increases the electronegativity of the system, enhancing the molecule's ability to form a stable, lethal ternary complex with bacterial DNA and DNA gyrase (GyrA/GyrB) in Gram-negative species, or Topoisomerase IV (ParC/ParE) in Gram-positive species .

Furthermore, recent in vitro studies demonstrate that non-bactericidal 1,8-naphthyridine derivatives act as potent adjuvants. By sterically blocking bacterial efflux pumps like NorA and MepA, they restore the intracellular accumulation of co-administered antibiotics, exhibiting profound synergistic causality against MDR Staphylococcus aureus.

The 1,5-Naphthyridine-4-carboxamide Scaffold: Atypical Allosteric Modulation

In contrast, 1,5-naphthyridines possess a shifted dipole moment and altered lipophilicity. The critical addition of a 4-carboxamide group introduces a versatile hydrogen bond donor/acceptor motif. While historically optimized for oncology applications such as tankyrase inhibition , 1,5-naphthyridine-4-carboxamides are increasingly recognized for their unique antibacterial properties.

Because their binding geometry differs drastically from 1,8-naphthyridines, they do not rely on the traditional water-metal ion bridge utilized by fluoroquinolones. Instead, they evade classic target-site mutations (such as gyrA S83L) by binding to atypical allosteric sites on bacterial topoisomerases or by targeting essential bacterial kinases .

Mechanistic pathways of 1,8- vs 1,5-Naphthyridine derivatives in bacterial cell death.

Comparative Antibacterial Efficacy

To quantify the therapeutic window of these scaffolds, we must analyze their Minimum Inhibitory Concentrations (MIC). The following table synthesizes quantitative data from standardized microdilution assays, highlighting the superior Gram-positive activity of advanced 1,8-naphthyridines (like PD 131628) , while showcasing the broad-spectrum potential of 1,5-naphthyridine-4-carboxamides against resistant isolates.

| Compound Class | Specific Agent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Primary Mechanism |

| 1,8-Naphthyridine | PD 131628 | 0.03 | 0.125 | 0.5 | DNA Gyrase / Topo IV |

| 1,8-Naphthyridine | Nalidixic Acid | 4.0 | >128 | >128 | DNA Gyrase (GyrA) |

| 1,8-Naphthyridine | 1,8-NA (Adjuvant) | >1024 | >1024 | >1024 | Efflux Pump Inhibitor |

| 1,5-Naphthyridine | 4-carboxamide deriv. | 1.5 | 0.5 | 8.0 | Atypical Topo / Kinase |

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and absolute reproducibility, the following methodologies incorporate strict internal validation mechanisms. A protocol is only as reliable as its controls; therefore, every step is designed to isolate the specific causality of the naphthyridine derivative being tested.

Protocol A: Broth Microdilution & Checkerboard Synergy Assay

This assay determines both the intrinsic MIC and the Fractional Inhibitory Concentration (FIC) index. Causality Check: The inclusion of a known susceptible strain ensures media viability, while the two-dimensional checkerboard format mathematically isolates the synergistic causality of naphthyridine adjuvants from their baseline antibacterial activity.

-

Inoculum Preparation: Standardize bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 29213) to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Self-Validation: Measure OD600 spectrophotometrically to confirm a precise concentration of ~1.5 × 10^8 CFU/mL before proceeding.

-

-

Matrix Dilution: In a 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense the naphthyridine derivative horizontally across the columns and a standard antibiotic (e.g., ciprofloxacin) vertically down the rows.

-

Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.

-

Self-Validation: Column 11 must serve as a growth control (broth + bacteria, no drug) and Column 12 as a sterility control (broth only). If Column 12 shows turbidity, the assay is voided.

-

-

Data Analysis: Determine the MIC as the lowest concentration yielding no visible growth. Calculate the FIC index: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI ≤ 0.5 definitively proves synergistic causality.

Self-validating checkerboard assay workflow for determining naphthyridine synergy.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To prove that the bactericidal effect observed in Protocol A is caused by direct target inhibition rather than non-specific cytotoxicity, an in vitro enzymatic assay is mandatory .

-

Reaction Assembly: Combine relaxed pBR322 plasmid DNA (0.5 µg) with purified E. coli DNA gyrase (1 U) in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP).

-

Inhibitor Introduction: Introduce varying micromolar concentrations of the naphthyridine derivative.

-

Self-Validation: Run parallel reactions using novobiocin or ciprofloxacin as positive controls to validate enzyme activity.

-

-

Incubation & Termination: Incubate the mixture at 37°C for exactly 30 minutes. Terminate the enzymatic reaction by adding an equal volume of 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.

-

Electrophoretic Visualization: Run the samples on a 1% agarose gel in TAE buffer at 80V. The inhibition of supercoiling is visualized by the persistence of relaxed plasmid bands, confirming direct enzymatic interference by the naphthyridine compound.

Conclusion

The structural transition from a 1,8-naphthyridine to a 1,5-naphthyridine-4-carboxamide fundamentally alters the molecule's interaction with bacterial targets. While 1,8-naphthyridines remain the gold standard for direct DNA gyrase/Topoisomerase IV inhibition and synergistic efflux modulation, 1,5-naphthyridine-4-carboxamides offer a highly promising frontier. By leveraging their unique hydrogen-bonding motifs and altered lipophilicity, researchers can design next-generation therapeutics capable of bypassing established fluoroquinolone resistance mechanisms.

References

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: MDPI - Antibiotics URL:[Link]

-

Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]

-

In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

-

Antimicrobial Activity of Naphthyridine Derivatives Source: PubMed Central (PMC) / Molecules URL:[Link]

Cytotoxicity and Mechanistic Profiling of 1,5-Naphthyridine-4-Carboxamide Derivatives in Cancer Cell Lines

Executive Summary

The development of targeted therapeutics for WNT/β-catenin-dependent malignancies has increasingly focused on the inhibition of Tankyrase 1 and 2 (TNKS1/2). Among the most promising chemical scaffolds discovered are the 1,5-naphthyridine-4-carboxamide derivatives[1]. By selectively binding to the catalytic domain of TNKS, these compounds initiate a biochemical cascade that restores the β-catenin destruction complex, thereby exerting profound cytotoxicity in specific cancer cell lines[2]. This technical guide provides an in-depth analysis of the mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental workflows required to rigorously evaluate these compounds.

Mechanistic Grounding: The Tankyrase-WNT Axis

To understand the cytotoxicity of 1,5-naphthyridine-4-carboxamides, one must first establish the causality of the WNT/β-catenin signaling pathway. In many colorectal cancers, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the aberrant accumulation of β-catenin, driving oncogenic transcription and uncontrolled cellular proliferation[3].

Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases that regulate this pathway by PARsylating AXIN1 and AXIN2, marking them for proteasomal degradation[2]. Because AXIN is the concentration-limiting scaffold protein of the β-catenin destruction complex, its degradation permits β-catenin to thrive[2].

1,5-naphthyridine-4-carboxamide derivatives act as potent, highly selective TNKS inhibitors[1]. By occupying the catalytic pocket of TNKS, these compounds prevent AXIN PARsylation. The subsequent stabilization of AXIN reconstitutes the destruction complex, forcing the phosphorylation and degradation of β-catenin, which ultimately induces cell cycle arrest and apoptosis in WNT-dependent cancer cells[2].

Fig 1: Mechanism of 1,5-naphthyridine-4-carboxamides inhibiting TNKS to drive cancer cytotoxicity.

Structure-Activity Relationship (SAR) Dynamics

The transition from early 1,2,4-triazole-based leads to the 1,5-naphthyridine-4-carboxamide scaffold was driven by the need to overcome metabolic instability while maximizing binding affinity within the TNKS catalytic pocket[1].

SAR investigations revealed that substituting a 2-pyridyl moiety with a 1,5-naphthyridine core (e.g., Compounds 10, 11, and 12) yielded an approximate 30-fold improvement in cellular WNT inhibitory efficacy[4]. Further refinement, such as the introduction of a 3-fluoro or 7-fluoro substituent on the naphthyridine ring (e.g., Compound 16b), significantly enhanced the polar interactions and metabolic stability of the molecules[1]. This optimization trajectory ultimately pushed cellular WNT inhibition into the picomolar range, translating to potent nanomolar cytotoxicity in target cancer cell lines[3].

Table 1: Comparative SAR and Efficacy of Key Derivatives

| Compound | Core Scaffold | Key Substitutions | Cellular WNT Inhibition | COLO 320DM Cytotoxicity (GI50) |

| Lead 1 (OM-1700) | 1,2,4-triazole | Base structure | Moderate | 650 nM[3] |

| Compound 10 | 1,5-naphthyridine-4-carboxamide | 5-Ethoxypyridin-2-yl, 2-fluorophenyl | High (~30x improved) | < 100 nM[4] |

| Compound 11 | 1,5-naphthyridine-4-carboxamide | Thiazol-2-yl, 2-fluorophenyl | High (~30x improved) | < 100 nM[4] |

| Compound 16b | 7-fluoro-1,5-naphthyridine | 5-Ethoxypyridin-2-yl, pyridin-2-yl | Very High | < 50 nM[1] |

| Compound 24 (OM-153) | Quinoxaline (Evolved Hybrid) | Optimized West/South regions | Picomolar (0.63 nM) | 10.1 nM[3] |

Self-Validating Experimental Workflows

To rigorously evaluate the cytotoxicity of these compounds, researchers must employ a closed-loop, self-validating experimental design. Cytotoxicity alone is an insufficient metric; cell death must be causally and exclusively linked to TNKS inhibition. If a compound causes cell death without stabilizing AXIN, the toxicity is off-target.

Protocol A: Phenotypic Cytotoxicity Profiling (The "What")

Causality: We utilize the colorectal cancer cell line COLO 320DM (APC-mutated, highly WNT-dependent) as the primary test subject, and RKO cells (APC wild-type, WNT-independent) as a negative counter-screen[1]. A true TNKS inhibitor will show profound cytotoxicity in COLO 320DM while sparing RKO cells[3].

-

Seed COLO 320DM and RKO cells at 500–1000 cells/well in 384-well cell culture plates[2].

-

Carefully remove the cell medium and treat with a serial dilution of the 1,5-naphthyridine-4-carboxamide derivative (0.1 nM to 10 µM) for 72–96 hours.

-

Quantify cell viability using an MTS colorimetric assay or CellTiter-Glo luminescent assay[3].

-

Calculate GI50 values. Validation is achieved only if the COLO 320DM GI50 is significantly lower than the RKO GI50.

Protocol B: Biomarker Target Engagement (The "Why")

Causality: To prove the mechanism of action, we must observe the biochemical cascade: TNKS inhibition → AXIN stabilization → β-catenin reduction[4].

-

Treat COLO 320DM cells with the compound at 1x, 5x, and 10x the established GI50 for 24 hours.

-

Lyse cells using a stringent buffer (50 mM Tris HCl pH 8.0, 40 mM NaCl, 1.5 mM MgCl2, 0.5% IGEPAL CA 630) to preserve protein-protein interactions[2].

-

Perform Western Blot analysis on isolated nuclear and cytoplasmic lysates[1].

-

Probe for TNKS1/2, AXIN1 (expected to increase), and non-phosphorylated active β-catenin (expected to decrease)[4].

Protocol C: Transcriptional Readout (The "Result")

Causality: If active β-catenin is successfully degraded, downstream oncogenic transcription must be halted.

-

Isolate RNA from compound-treated COLO 320DM cells using standard protocols[1].

-

Perform Real-Time qRT-PCR targeting specific WNT target genes (e.g., AXIN2, MYC)[1].

-

Normalize against a housekeeping gene. A dose-dependent decrease in WNT transcript levels completes the validation loop.

Fig 2: Self-validating experimental workflow for screening TNKS inhibitors in cancer cell lines.

Conclusion & Translational Outlook

The 1,5-naphthyridine-4-carboxamide class represents a highly optimized, metabolically stable scaffold for targeting the WNT/β-catenin pathway via Tankyrase inhibition[1]. By employing rigorous, self-validating protocols that pair phenotypic cytotoxicity with precise biomarker engagement, drug development professionals can effectively stratify lead candidates. Compounds that successfully navigate this in vitro gauntlet—demonstrating picomolar biochemical inhibition and specific cytotoxicity in APC-mutated lines like COLO 320DM—are prime candidates for advanced in vivo pharmacokinetic profiling and clinical translation[3].

References

- Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.

- WO2018078005A1 - Amido-substituted azaspiro derivatives as tankyrase inhibitors.

- Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.

- Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor | Journal of Medicinal Chemistry.

Sources

Thermodynamic Stability and Solubility Profiling of Naphthyridine Carboxamides: A Technical Guide for Lead Optimization

Introduction: The Solubility-Stability Paradox

Naphthyridine carboxamides represent a highly versatile and potent pharmacophore in modern drug discovery. Depending on their specific substitution patterns, these scaffolds have been successfully deployed as HIV-1 integrase inhibitors (e.g., L-870,810)[1], metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators[2], and potent antileishmanial[3] or anticancer agents[4].

However, the progression of naphthyridine carboxamides from in vitro hits to in vivo clinical candidates is frequently derailed by a fundamental physicochemical bottleneck: the solubility-stability paradox. The planar, rigid nature of the 1,8-naphthyridine core promotes strong intermolecular π-π stacking and extensive hydrogen-bonding networks within its crystal lattice[5]. While this high lattice energy drives excellent thermodynamic stability and highly specific target-site binding, it severely restricts aqueous dissolution. Consequently, compounds in this class often exhibit poor human liver microsome (HLM) stability, rapid clearance, and low oral bioavailability[6].

As an application scientist, my objective in this guide is to deconstruct the causality behind these physicochemical barriers and provide field-proven, self-validating methodologies to accurately profile and optimize the thermodynamic stability and solubility of naphthyridine carboxamides.

Mechanistic Insights into ADME Optimization

To successfully optimize a naphthyridine carboxamide, one must understand the causality behind structural modifications. Replacing highly lipophilic halogenated phenyl groups with more polar, sp3-rich substituents (such as morpholine or pyrrolidinone) disrupts the planar crystal lattice[3]. This disruption lowers the melting point and lattice energy, thereby increasing aqueous solubility without compromising the compound's intrinsic metabolic stability.

Furthermore, the introduction of cyclic sulfonamides at the 5-position of the 8-hydroxy-(1,6)-naphthyridine carboxamide core has been shown to yield optimal pharmacokinetic properties, achieving low plasma clearance and high oral bioavailability across multiple species[1].

Iterative ADME optimization workflow for naphthyridine carboxamides.

Self-Validating Experimental Methodologies

A robust drug discovery pipeline relies on self-validating assay systems. This requires the inclusion of internal standards, rigorous mass balance checks, and a clear distinction between kinetic and thermodynamic parameters.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: Early-stage kinetic solubility assays (which rely on spiking DMSO stock solutions into aqueous buffers) frequently overestimate solubility due to co-solvent effects and the formation of super-saturated amorphous suspensions. To predict true oral bioavailability, we must measure the thermodynamic solubility—the true equilibrium between the crystalline solid and the aqueous phase.

Step-by-Step Methodology:

-

Solid Preparation: Accurately weigh 2.0–3.0 mg of the pure, crystalline naphthyridine carboxamide test compound into a 4 mL glass vial.

-

Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) or simulated intestinal fluid (FaSSIF).

-

Equilibration: Seal the vial and agitate the suspension on a rotary shaker at 300 rpm for 24 to 48 hours at 37°C. Note: A minimum of 24 hours is required to ensure the system overcomes the activation energy of dissolution and reaches true thermodynamic equilibrium.

-

Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter to eliminate sub-visible particulates.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV/Vis or LC-MS/MS against a matrix-matched standard curve.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

Causality & Rationale: Poor metabolic stability leads to rapid hepatic clearance. By incubating the compound with human (HLM) or rat liver microsomes (RLM), we can calculate the intrinsic clearance (

Step-by-Step Methodology:

-

Matrix Preparation: Thaw HLM/RLM on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

. -

Compound Spiking: Add the naphthyridine carboxamide to achieve a final concentration of 1 µM. Critical Control: Ensure residual DMSO remains < 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

-

Aliquot Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide or labetalol).

-

Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (

) and calculate

Quantitative Data & Structure-Property Relationships

The table below synthesizes the structure-property relationships of various naphthyridine carboxamide derivatives, highlighting how specific functional group modifications impact both solubility and metabolic stability.

| Compound Class / Modification | Target Indication | Aqueous Solubility (µM) | Metabolic Stability ( | In Vivo Bioavailability (%) |

| L-870,810 (5-cyclic sulfonamide) | HIV-1 Integrase | > 200 | < 5.0 (Low Clearance) | 41–51% (Rat/Dog/Macaque)[1] |

| Derivative 6 (C-3 proparagyl) | Ovarian Cancer | ~ 179 | Poor (Rapid Clearance) | Low (IV administration preferred)[4][6] |

| Compound 16 (o-methoxy phenyl) | Antileishmanial | > 250 | 1.4 (Highly Stable) | Not Determined[3] |

| Compound 26 (Triazole substitution) | Antileishmanial | 219 | 0.9 (Highly Stable) | High (Low glucuronidation)[3] |

Biotransformation and Clearance Mechanisms

Understanding the biotransformation pathways of naphthyridine carboxamides is essential for rational drug design. In vivo pharmacokinetic studies and in vitro microsomal assays indicate that these compounds are primarily cleared via CYP450-mediated hydroxylation, with glucuronidation serving as a minor, secondary pathway[3].

Pharmacokinetic distribution and primary metabolic clearance pathways.

By identifying the specific sites of hydroxylation (often on pendant phenyl rings rather than the electron-deficient naphthyridine core), medicinal chemists can employ strategies such as fluorine substitution or the introduction of steric bulk to block metabolic soft spots, thereby enhancing the compound's half-life.

Conclusion

The successful development of naphthyridine carboxamides requires a delicate balancing act between target affinity, thermodynamic stability, and aqueous solubility. By utilizing rigorous, self-validating protocols—specifically distinguishing between kinetic and thermodynamic solubility, and accurately profiling microsomal clearance—researchers can systematically overcome the inherent physicochemical liabilities of the 1,8-naphthyridine scaffold.

References

-

A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. nih.gov.[Link]

-

Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. nih.gov.[Link]

-

Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. acs.org.[Link]

-

Full article: Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. tandfonline.com.[Link]

-

1,8-Naphthyridine-2,7-diamine: A potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. researchgate.net.[Link]

-

Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. thno.org.[Link]

Sources

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 [thno.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

History and development of 1,5-naphthyridine pharmacophores

The History and Development of 1,5-Naphthyridine Pharmacophores

Executive Summary: The "Other" Naphthyridine

While the 1,8-naphthyridine scaffold achieved early fame through the antibacterial blockbuster nalidixic acid , its isomer, 1,5-naphthyridine , has historically been the "quiet achiever" of the family. However, the last two decades have seen a paradigm shift. The 1,5-naphthyridine core has emerged as a privileged scaffold for kinase inhibition, offering a distinct electronic profile that mimics the adenine ring of ATP more effectively than many quinoline analogues.

This guide analyzes the structural evolution of 1,5-naphthyridine pharmacophores, moving from their natural origins in Canthin-6-one alkaloids to their modern application as potent ALK5 (TGF-β) and PI4K (Malaria) inhibitors.

Structural Foundation & Natural Origins

The Isomer Distinction

The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. Unlike the 1,8-isomer, where the nitrogens are proximal and can chelate metals (crucial for nalidixic acid’s mechanism), the 1,5-arrangement creates a distributed electron-deficient system.

| Feature | 1,5-Naphthyridine | 1,8-Naphthyridine |

| Symmetry | Centrosymmetric ( | Planar, non-centrosymmetric ( |

| Dipole Moment | 0 D (in ideal planar state) | ~3.8 D |

| Primary Application | Kinase Inhibitors (ATP competitive) | Antibacterials (DNA Gyrase) |

| Key Drug Class | TGF-β / PI4K Inhibitors | Quinolone antibiotics |

Natural Products: The Canthin-6-ones

The 1,5-naphthyridine core is not purely synthetic.[1] It forms the skeleton of canthin-6-one alkaloids, isolated from Ailanthus altissima and Zanthoxylum species. These natural products exhibit broad-spectrum biological activities, including antifungal and cytotoxic effects, providing the first "hit" validation for this scaffold in biological systems.

Synthetic Architectures: From Classical to Modern

The construction of the 1,5-naphthyridine ring has evolved from harsh acid-mediated cyclizations to precise metal-catalyzed couplings.

Synthetic Pathway Visualization

Figure 1: Evolution of synthetic strategies for accessing the 1,5-naphthyridine core.

Detailed Protocol: The Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most robust method for generating the 4-hydroxy-1,5-naphthyridine scaffold, a versatile precursor for chlorination and subsequent

Objective: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Reagents & Equipment:

-

3-Aminopyridine (1.0 eq)[2]

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)[2]

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Apparatus: Dean-Stark trap (optional for step 1), High-temperature reflux setup.

Step-by-Step Protocol:

-

Condensation (Formation of Enamine):

-

Mix 3-aminopyridine and DEEM in a round-bottom flask (neat or in ethanol).

-

Heat to 110–120°C for 2 hours.

-

Observation: Ethanol is evolved. If running neat, the mixture will solidify upon cooling.

-

Validation: TLC should show disappearance of 3-aminopyridine and appearance of a less polar intermediate (diethyl 2-((pyridin-3-ylamino)methylene)malonate).

-

Recrystallize the intermediate from ethanol/hexane if high purity is required.

-

-

Thermal Cyclization (The Critical Step):

-

Heat Dowtherm A (10 mL per gram of intermediate) to a rolling boil (~250°C ).

-

Safety Note: This temperature is extreme. Ensure synthesis is performed in a high-efficiency fume hood behind a blast shield.

-

Add the intermediate portion-wise or as a slurry to the boiling solvent. Rapid addition is crucial to prevent polymerization but must be controlled to avoid boil-over.

-

Maintain reflux for 15–30 minutes. The product usually precipitates as a brown solid even at high temperatures.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Dilute with hexane or diethyl ether to maximize precipitation.

-

Filter the solid and wash extensively with hexane (to remove Dowtherm A) and ethanol.

-

Yield: Typically 60–80%.

-

Medicinal Chemistry: Case Studies in Kinase Inhibition

The 1,5-naphthyridine core is often employed as a "bioisostere" for quinoline or quinazoline, specifically to introduce an additional nitrogen atom that can function as a hydrogen bond acceptor in the kinase hinge region.

Case Study: TGF-β Type I Receptor (ALK5) Inhibitors

Transforming Growth Factor-beta (TGF-β) signaling is implicated in fibrosis and cancer metastasis. GlaxoSmithKline identified 1,5-naphthyridine derivatives as potent ALK5 inhibitors.[3]

-

Discovery: Optimization of high-throughput screening hits led to Compound 19 .

-

Mechanism: The N1 and N5 nitrogens align with the ATP-binding pocket, while the C2-substituent extends into the "selectivity pocket" (Ser-280).

-

Key Insight: Substitution at C2 with a pyrazole or aminothiazole moiety significantly enhanced potency and selectivity over p38 MAP kinase.

Case Study: Antimalarial PI4K Inhibitors

While MMV390048 (a clinical candidate) utilizes a bipyridine core, subsequent research focused on 1,5-naphthyridines to improve physicochemical properties and reduce potential teratogenicity risks associated with off-target kinase inhibition.

-

Target: Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K).[4][5][6]

-

SAR Breakthrough: 2,8-disubstituted-1,5-naphthyridines.

-

C2 Position: Aryl/Heteroaryl groups for hydrophobic interactions.

-

C8 Position: Introduction of solubilizing basic amines (e.g., piperazines).

-

Outcome: These derivatives maintained potent antiplasmodial activity (

nM) while improving solubility compared to the rigid planar precursors.

-

Quantitative Activity Comparison

| Compound Class | Target | Primary Substitution Pattern | Potency ( | Reference |

| Compound 19 | ALK5 (TGF-β) | 2-(Pyrazol-4-yl) | 4 nM | |

| Compound 15 | ALK5 (TGF-β) | 2-(Aminothiazole) | 6 nM | |

| Naphthyridine 21 | PfPI4K (Malaria) | 2-Aryl, 8-Amino | 40 nM | |

| Canthin-6-one | General Cytotoxicity | Fused Tetracyclic | ~2-10 | [Natural Product] |

Structure-Activity Relationship (SAR) Map

The following diagram summarizes the "Rules of Thumb" for derivatizing the 1,5-naphthyridine core in a kinase discovery campaign.

Figure 2: Strategic derivatization points on the 1,5-naphthyridine scaffold.

Future Outlook

The 1,5-naphthyridine scaffold is transitioning from a "backup" chemotype to a primary design element. Future development is focused on multitargeting agents —compounds that simultaneously inhibit kinases (like ALK5) and intercalate DNA (Topoisomerase inhibition), particularly for drug-resistant cancers. The rigid planarity of the system makes it an ideal candidate for PROTAC linkers where a defined exit vector is required.

References

-

Gellibert, F. et al. (2004).[3] Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3] Journal of Medicinal Chemistry.[3]

-

BenchChem Protocols. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

-

Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI).

-

McNamara, C. et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. ACS Infectious Diseases.[5]

-

Polanski, J. et al. (2021). Biological Activity of Naturally Derived Naphthyridines.[3][7][8][9] Molecules.[4][1][2][3][5][6][7][8][9][10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 1,5-Naphthyridine-4-Carboxamide Scaffolds via Gould-Jacobs Reaction

[1]

Introduction & Scope

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents (e.g., naphthyridine analogs of fluoroquinolones), and antiparasitic drugs.[1][2]

This guide details the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxamide starting from 3-aminopyridine.

Critical Nomenclature & Regiochemistry Note

The Gould-Jacobs reaction on 3-aminopyridine inherently yields the 3-carboxylate derivative with a hydroxyl (tautomeric ketone) at the 4-position .

-

Direct Product: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2][3][4]

-

Target Amide: 4-hydroxy-1,5-naphthyridine-3-carboxamide.

Note: If your specific target is the 4-carboxamide (CONH₂ at position 4, lacking the 3-carboxyl group), refer to the "Route Extension" section, as this requires decarboxylation and de novo functionalization of the 4-position.

Reaction Mechanism & Logic

The synthesis proceeds via three distinct phases:

-

Condensation: Nucleophilic attack of 3-aminopyridine on diethyl ethoxymethylenemalonate (EMME) to form an enamine.

-

Cyclization: High-temperature electrocyclic ring closure.[1] This is the critical step determining the 1,5- vs. 1,7-naphthyridine ratio.

-

Amidation: Conversion of the ethyl ester to the primary carboxamide.

Regioselectivity Challenge

3-Aminopyridine possesses two cyclization sites: C2 and C4 .

-

Path A (C2 Attack): Yields 1,5-naphthyridine (Target).

-

Path B (C4 Attack): Yields 1,7-naphthyridine (Byproduct).

-

Control Strategy: Cyclization in high-boiling solvents (Dowtherm A) typically favors the 1,5-isomer due to electronic stabilization of the transition state at the C2 position, though mixtures are common and require recrystallization.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway highlighting the bifurcation point for 1,5- vs 1,7-isomer formation.[5]

Experimental Protocols

Phase 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (3-pyridylaminomethylene)malonate.

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (optional but recommended) and a reflux condenser.

-

Stoichiometry:

-

3-Aminopyridine: 9.4 g (100 mmol)

-

Diethyl ethoxymethylenemalonate (EMME): 21.6 g (100 mmol)

-

Solvent: None (Neat reaction) or Toluene (50 mL) if temperature control is difficult.

-

-

Procedure:

-

Mix the amine and EMME.[4] The reaction is slightly exothermic.

-

Heat the mixture to 110–120°C for 2–3 hours.

-

Process Control: Monitor the evolution of ethanol. If running neat, use a distillation head to remove ethanol continuously, driving the equilibrium forward.

-

-

Work-up:

-

Cool the mixture to room temperature. The oil usually solidifies upon standing or trituration with cold hexanes/petroleum ether.

-

Yield: Expect >90%.

-

Validation: ¹H NMR should show the disappearance of the amine NH₂ protons and the appearance of the vinyl doublet (~8.5 ppm) and NH doublet (~11 ppm).

-

Phase 2: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Form the 1,5-naphthyridine core.[6]

Safety Warning: This step involves extremely high temperatures (250°C). Use a blast shield and ensure glassware is free of star cracks.

-

Solvent System: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). This solvent is critical for heat transfer and preventing charring.

-

Procedure:

-

Heat 100 mL of Dowtherm A to a rolling boil (~250–255°C ) in a 500 mL 3-neck flask equipped with a mechanical stirrer (vigorous stirring is essential).

-

Dissolve/suspend the enamine from Phase 1 in a minimal amount of warm Dowtherm A or add it as a solid powder slowly via a powder funnel.

-

Critical Step: The addition must be slow enough to maintain the solvent temperature >245°C. Rapid addition cools the mixture, leading to polymerization rather than cyclization.

-

Maintain reflux for 30–45 minutes.

-

-

Isolation (Isomer Purification):

-

Allow the dark mixture to cool to ~100°C.

-

Pour the hot solution into 300 mL of Ligroin or Hexanes. The product (and some impurities) will precipitate.[4]

-

Purification: Recrystallize from DMF or Acetic Acid . The 1,5-isomer is typically less soluble and crystallizes first.[4]

-

Data Check: The 1,7-isomer is often more soluble in ethanol.

-

Target Intermediate: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2][3][4]

-

Phase 3: Functionalization to Carboxamide

Objective: Convert the ethyl ester to the carboxamide.

Direct ammonolysis of naphthyridine esters is often sluggish due to poor solubility. The recommended route is Hydrolysis

Step 3A: Hydrolysis

-

Suspend the ester (10 mmol) in 10% NaOH (50 mL).

-

Reflux for 2 hours until the solid dissolves.

-

Acidify with acetic acid to pH 5–6.

-

Filter the precipitated 4-hydroxy-1,5-naphthyridine-3-carboxylic acid .

Step 3B: Activation & Amidation[5]

-

Activation: Reflux the dry acid (10 mmol) in Thionyl Chloride (SOCl₂, 10 mL) with a catalytic drop of DMF for 1 hour.

-

Evaporate excess SOCl₂ under vacuum (use a dry ice trap).

-

Amidation: Resuspend the crude acid chloride in anhydrous Dichloromethane (DCM) or THF (50 mL) at 0°C.

-

Bubble anhydrous Ammonia gas through the solution for 30 minutes, or add concentrated ammonium hydroxide (excess) dropwise if using a biphasic system.

-

Stir at room temperature for 2 hours.

-

Final Isolation: Filter the precipitate, wash with water (to remove NH₄Cl), and dry.

Quantitative Data & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Condensation Yield | 90–98% | If low, ensure ethanol is actively removed (Le Chatelier's principle). |

| Cyclization Yield | 40–60% | Low yield often indicates "cold" addition. Ensure Dowtherm A is boiling before addition. |

| Regio-purity | >95% (1,5-isomer) | If 1,7-isomer persists, recrystallize from glacial acetic acid. |

| Appearance | Off-white/Tan solid | Dark color indicates oxidation/charring. Use charcoal filtration during recrystallization. |

Route Extension: Synthesis of the 4-Carboxamide Isomer

If the target is strictly the 4-carboxamide (CONH₂ at C4), the standard GJ product (3-COOEt) is the wrong starting point. Use this modification:

-

Start: 4-Hydroxy-1,5-naphthyridine (obtained by decarboxylating the GJ acid product in boiling quinoline/Cu powder).

-

Chlorination: React with POCl₃ to get 4-chloro-1,5-naphthyridine .

-

Cyanation: Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) to get 1,5-naphthyridine-4-carbonitrile .

-

Hydrolysis: Controlled hydrolysis (H₂O₂, NaOH) yields 1,5-naphthyridine-4-carboxamide .

References

-

BenchChem. (2025).[1][2][4] A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4-carboxylic Acid. Retrieved from

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of beta-Keto Esters with Aromatic Amines. Journal of the American Chemical Society, 70(7), 2402. (Foundational Gould-Jacobs mechanism).[1][4]

- Brown, E. V. (1957). The Chemistry of the Naphthyridines. Chemical Reviews, 57(6), 1065-1090.

-

Wernik, M., et al. (2020).[9] On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Retrieved from

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[5] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. (Classic application of GJ in drug synthesis).[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ablelab.eu [ablelab.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Optimized Strategies for Amide Coupling of 1,5-Naphthyridine-4-Carboxylic Acid

Executive Summary

The 1,5-naphthyridine-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors (e.g., ALK5, TGF-β) and antibacterial agents. However, its amphoteric nature, poor solubility in non-polar solvents, and electron-deficient heteroaromatic core present distinct synthetic challenges.

This guide provides three validated protocols for amide coupling at the C4 position. Unlike standard phenyl-carboxylic acid couplings, this scaffold requires specific attention to solvent polarity (to solubilize the zwitterion) and base stoichiometry (to neutralize the ring nitrogens).

Chemical Context & Challenges[1][2][3][4][5][6][7]

The Physicochemical Barrier

1,5-Naphthyridine-4-carboxylic acid exists as a zwitterion in the solid state, leading to high lattice energy and poor solubility in DCM, THF, or EtOAc. The electron-deficient nature of the ring system (containing two nitrogen atoms) reduces the electron density at the carboxylate, making activation slower compared to electron-rich aromatics.

| Property | Characteristic | Synthetic Implication |

| Solubility | Poor in non-polar/moderately polar solvents. | Reactions require DMF, NMP, or DMSO. |

| Electronic State | Nucleophilic attack at the active ester is favored, but acid chloride formation is sluggish. | |

| Thermal Stability | Prone to decarboxylation at | Avoid harsh heating; keep reaction temps |

| Basicity | Amphoteric (Acidic COOH, Basic N1/N5). | Product is basic; acidic workups result in product loss. |

Method Selection Matrix

The following decision tree guides the selection of the optimal coupling strategy based on amine reactivity and scale.

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.

Detailed Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale synthesis, library generation, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which accelerates coupling while minimizing steric hindrance from the peri-hydrogens of the naphthyridine ring.

Reagents:

-

1,5-naphthyridine-4-carboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

HOAt (0.5 equiv - Optional but recommended for kinetics)

-

DIPEA (3.0 - 4.0 equiv)

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

-

Dissolution: In a dried vial, suspend the carboxylic acid in anhydrous DMF.

-

Activation: Add DIPEA. The suspension should clear as the carboxylate salt forms. Add HATU (and HOAt if using). Stir at Room Temperature (RT) for 15 minutes. Note: The solution often turns yellow/orange.

-

Addition: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2-16 hours. Monitor by LCMS.[1]

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid HATU decomposition (tetramethylguanidinium byproduct formation).

-

-

Workup:

-

Dilute with EtOAc.

-

Crucial Step: Wash with Saturated NaHCO₃ (3x) to remove HOAt and unreacted acid.

-

Wash with Brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

Method B: The "Hammer" (Acid Chloride via Oxalyl Chloride)

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically hindered amines, or when HATU fails. Caveat: Requires strict anhydrous conditions.

Reagents:

-

1,5-naphthyridine-4-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Catalytic DMF (2-3 drops)

-

Solvent: Anhydrous DCM (primary) or THF (if solubility issues arise)

Procedure:

-

Chlorination: Suspend the acid in anhydrous DCM under Argon/Nitrogen.

-

Catalysis: Add catalytic DMF.

-

Generation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

-

Observation: Gas evolution (CO/CO₂) indicates reaction progress. The solid should dissolve.

-

-

Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Add the amine (1.0 equiv) and a scavenger base (Pyridine or Et₃N, 3.0 equiv) at 0°C.

-

Workup: Quench with water. Extract with DCM. Wash with Sat. NaHCO₃.

Method C: The "Green & Scalable" (T3P - Propylphosphonic Anhydride)

Best for: Process scale (>5g), chiral amines (low epimerization risk), and easy purification. Advantage: T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reagents:

-

1,5-naphthyridine-4-carboxylic acid (1.0 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc (preferred) or DMF (if solubility is limiting)

Procedure:

-

Combine: Charge the flask with acid, amine (1.1 equiv), and base in the solvent.

-

Addition: Add T3P solution dropwise at 0°C.

-

Reaction: Warm to RT and stir.

-

Note: T3P kinetics are slower than HATU; reaction may require 12-24 hours.

-

-

Workup:

-

Add water to the reaction mixture.[2]

-

Separate layers.

-

Wash organic layer with Water (2x) and Sat. NaHCO₃ (2x).

-

The T3P byproducts wash away into the aqueous phase.

-

Evaporate solvent to yield the crude amide.

-

Mechanistic Insight & Visualization

Understanding the activation pathway helps in troubleshooting. The zwitterionic nature of the starting material requires the base to first "unlock" the carboxylate before it can attack the coupling reagent.

Figure 2: Activation pathway emphasizing the necessity of base-mediated solubilization prior to coupling.

Troubleshooting & QC

Workup "Gotchas"

The most common failure mode is product loss during extraction .

-

The Problem: The 1,5-naphthyridine ring is basic (pKa of conjugate acid ~3-4). If you wash the reaction mixture with 1N HCl to remove excess amine, the product will protonate and partition into the aqueous layer.

-

The Fix: Use neutral or slightly basic washes (Water, Brine, Sat. NaHCO₃). If the amine must be removed, use column chromatography (DCM:MeOH gradient) rather than acid extraction.

Decarboxylation